
2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antiprotozoal Agents
The compound 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide has been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, showing potential as treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Amplifiers of Phleomycin
The compound has been involved in the synthesis of pyridinylpyrimidines with strongly basic side chains, acting as amplifiers of phleomycin. This research explored the activities of these compounds against Escherichia coli, indicating their potential in enhancing the effectiveness of phleomycin, an antibiotic (Brown & Cowden, 1982).
Furan Ring Transformations
The compound has been instrumental in the study of acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, where furan ring opening was investigated. This research contributed to the synthesis of derivatives of new fused heterocyclic systems, highlighting its role in developing novel chemical structures (Stroganova et al., 2016).
Synthesis of New Polyamides
This compound has also been used in the synthesis of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides containing pyridyl moiety in their main chain have shown potential in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).
DNA Recognition
In the field of molecular biology, the compound has been part of studies focusing on DNA recognition. Research involving pyrrole−imidazole polyamides, which target specific DNA sequences, has utilized this compound to enhance the understanding of DNA-protein interactions, with implications in gene regulation and cancer treatment (Swalley et al., 1996).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity . This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.
Biochemical Pathways
The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.
Pharmacokinetics
The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic properties, as this feature is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment , suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBWVKFMINNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)

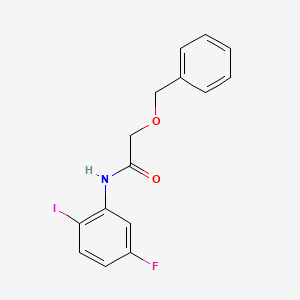

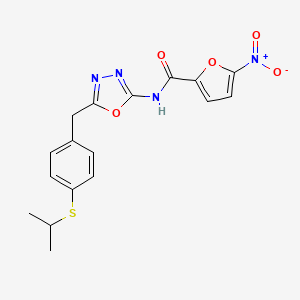


![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)
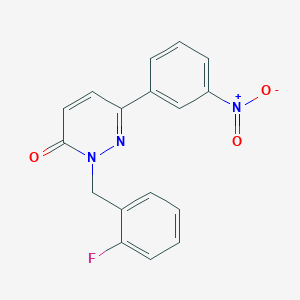
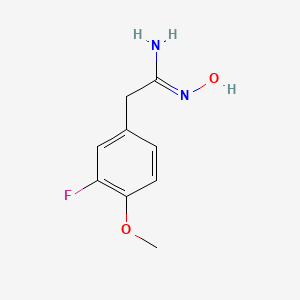
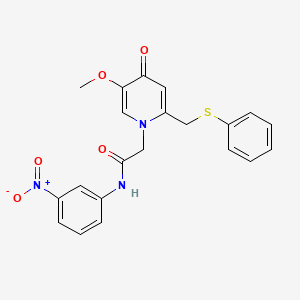
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
